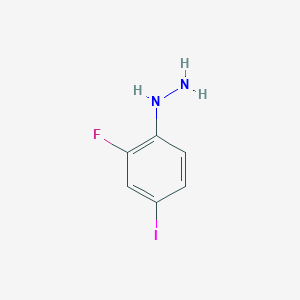

(2-Fluoro-4-iodophenyl)hydrazine

Description

Structure

3D Structure

Properties

IUPAC Name |

(2-fluoro-4-iodophenyl)hydrazine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6FIN2/c7-5-3-4(8)1-2-6(5)10-9/h1-3,10H,9H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JLZXGRATHPBWRX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1I)F)NN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6FIN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.03 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 2 Fluoro 4 Iodophenyl Hydrazine

Established Synthetic Pathways for Aryl Hydrazine (B178648) Scaffolds

Traditional methods for aryl hydrazine synthesis have long relied on a two-step sequence involving the formation of a diazonium salt from an aniline (B41778) precursor, followed by its reduction.

Reductive Transformations of Diazo Derivatives to Aryl Hydrazines

The reduction of aryl diazonium salts is a cornerstone of aryl hydrazine synthesis. thieme-connect.de This transformation involves the conversion of an aromatic amine into a diazonium intermediate, which is then reduced to the corresponding hydrazine. A variety of reducing agents have been historically employed for this purpose. The most common and well-established reducing agents include sodium sulfite (B76179), stannous chloride (tin(II) chloride), and zinc dust. thieme-connect.de

A patented method highlights the use of a sulfite solution where the pH is maintained at a level of at least 7, and preferably between 7.5 and 10, to effectively reduce the diazo derivative. google.com The temperature for this reduction step is typically kept at or below 50°C to ensure optimal reaction conditions. google.com More recent developments have explored milder, metal-free reduction conditions. For instance, ascorbic acid (Vitamin C) has been shown to be an effective reducing agent for diazonium salts, offering a significant improvement in some cases over traditional tin(II) chloride-mediated processes. durham.ac.uk Another approach involves the use of triphenylphosphine, which reacts with the diazonium salt to form a triphenyl-aryl hydrazyl phosphonium (B103445) salt intermediate. google.com This intermediate can then be hydrolyzed, often with hydrochloric acid, to yield the aryl hydrazine quantitatively. google.com

| Reducing Agent | Typical Conditions | Reference |

| Sodium Sulfite | Aqueous solution, pH ≥ 7, Temp ≤ 50°C | thieme-connect.degoogle.com |

| Tin(II) Chloride | Concentrated HCl | thieme-connect.descielo.br |

| Ascorbic Acid | Mild, metal-free conditions | durham.ac.uk |

| Triphenylphosphine | Forms phosphonium salt, followed by acid hydrolysis | google.com |

Diazotization of Haloanilines Followed by Reduction Techniques

The most direct synthetic route to (2-Fluoro-4-iodophenyl)hydrazine begins with the corresponding haloaniline, 2-fluoro-4-iodoaniline (B146158). google.com This pathway involves two primary steps: diazotization of the aniline followed by reduction. thieme-connect.de

The diazotization is typically achieved by treating the haloaniline with a nitrite (B80452) source, such as sodium nitrite, in the presence of a strong mineral acid like hydrochloric acid at low temperatures (0–5°C). chemicalbook.comgoogle.com For example, a suspension of 2-fluoro-4-iodoaniline can be treated with sodium nitrite in aqueous hydrobromic or hydrochloric acid to generate the corresponding aryl diazonium salt in solution. google.com

Following its formation, the diazonium salt solution is subjected to reduction without isolation. A general and effective procedure involves the dropwise addition of the cold diazonium salt solution to a solution of sodium sulfite. chemicalbook.com After a period of stirring, the subsequent addition of concentrated hydrochloric acid and heating completes the reduction to the aryl hydrazine hydrochloride salt, which can then be isolated. chemicalbook.com Alternatively, tin(II) chloride is a widely used reductant for this conversion, particularly noted for its chemoselectivity in the presence of other reducible functional groups like nitro groups when the reaction is performed at low temperatures. scielo.br

Catalytic Approaches for Carbon-Nitrogen Bond Formation in Aryl Hydrazines

While classical methods are robust, modern synthetic chemistry has seen the emergence of powerful transition-metal-catalyzed cross-coupling reactions to form the crucial C-N bond in aryl hydrazines. These methods offer alternative pathways that can provide higher efficiency and broader functional group tolerance.

Copper-Catalyzed Cross-Coupling of Aryl Halides with Hydrazine

Copper-catalyzed C-N cross-coupling reactions represent an efficient and convenient method for synthesizing aryl hydrazines from aryl halides. One effective protocol involves the use of copper(I) iodide (CuI) as the catalyst for the coupling of aryl iodides and bromides with aqueous hydrazine. The reaction proceeds in polyethylene (B3416737) glycol (PEG-400), which serves as both a ligand and a solvent. researchgate.net This system is applicable to a range of substrates, including both electron-rich and electron-deficient aryl halides, as well as sterically hindered compounds, affording the desired aryl hydrazines in good to excellent yields. researchgate.net However, it has been noted that early copper-catalyzed systems were often limited and did not perform well with less reactive aryl chlorides. nih.gov

| Catalyst System | Substrate Scope | Key Features | Reference |

| CuI / PEG-400 | Aryl iodides, Aryl bromides | PEG-400 acts as both ligand and solvent | researchgate.net |

Palladium-Mediated Coupling Reactions in Aryl Hydrazine Synthesis

Palladium catalysis has revolutionized C-N bond formation, and its application to aryl hydrazine synthesis is a significant advancement. A highly efficient palladium-catalyzed cross-coupling reaction between aryl halides (including challenging chlorides and bromides) and hydrazine has been developed. thieme-connect.de This reaction can be performed with very low catalyst loadings, as low as 100 ppm of palladium, and utilizes potassium hydroxide (B78521) (KOH), an inexpensive and readily available base. nih.govnih.gov

The reaction demonstrates high selectivity for the desired monoarylation product over the diaryl hydrazine byproduct. nih.gov Mechanistic studies have revealed a catalytic cycle where the rate-limiting step is the deprotonation of a hydrazine-bound arylpalladium(II) chloride complex. nih.govthieme-connect.denih.gov This deprotonation generates an arylpalladium(II) hydrazido complex, which then undergoes reductive elimination to yield the final aryl hydrazine product. thieme-connect.de The use of ligands such as the Josiphos-type CyPF-tBu is crucial for the high efficiency and broad scope of this transformation. nih.gov

| Catalyst System | Base | Key Features | Reference |

| Pd / Josiphos Ligand | KOH | Low catalyst loading (down to 100 ppm), couples aryl chlorides, high monoarylation selectivity | nih.govthieme-connect.denih.gov |

Nickel-Catalyzed C-N Coupling Methodologies

Nickel catalysis is an attractive and more economical alternative to palladium for C-N cross-coupling reactions. General methods have been developed for the nickel-catalyzed coupling of (hetero)aryl chlorides with various amines, such as anilines and aliphatic amines. researchgate.net However, the direct C-N cross-coupling of aryl halides with hydrazine itself using nickel catalysts is a less developed area compared to palladium. nih.gov

While direct nickel-catalyzed synthesis of aryl hydrazines from aryl halides and hydrazine is not extensively documented, related transformations highlight the potential of nickel. Recently, a nickel-catalyzed N-N cross-coupling has been developed for the synthesis of hydrazides from O-benzoylated hydroxamates and amines. nih.govorganic-chemistry.orgacs.org This reaction proceeds through a proposed nickel-stabilized acyl nitrenoid intermediate and demonstrates the capability of nickel to facilitate the formation of nitrogen-nitrogen bonds. organic-chemistry.org This progress in N-N bond formation suggests that with further development, efficient nickel-catalyzed C-N coupling methodologies for the direct synthesis of aryl hydrazines could be realized, offering a cost-effective and sustainable alternative to other transition metals.

Advancements in the Synthesis of this compound

The strategic importance of fluorinated and iodinated phenylhydrazine (B124118) scaffolds, particularly this compound, in the synthesis of pharmaceuticals and agrochemicals necessitates the development of efficient and sustainable synthetic routes. This article explores advanced methodologies for its preparation, focusing on expedient protocols and the integration of green chemistry principles.

Elucidation of Chemical Reactivity and Transformation Pathways of 2 Fluoro 4 Iodophenyl Hydrazine

Nucleophilic Reactivity of the Hydrazine (B178648) Moiety

The hydrazine group (-NHNH2) is the most prominent nucleophilic center in the molecule, readily participating in reactions with a variety of electrophilic partners. The reactivity stems from the lone pair of electrons on the terminal nitrogen atom.

Reactions with Carbonyl Electrophiles for Hydrazone Formation

(2-Fluoro-4-iodophenyl)hydrazine reacts with aldehydes and ketones in a condensation reaction to form the corresponding (2-fluoro-4-iodophenyl)hydrazones. This reaction is a cornerstone of hydrazine chemistry and typically proceeds under mild, often acid-catalyzed, conditions. wikipedia.orglibretexts.orgyoutube.com The initial step involves the nucleophilic attack of the terminal nitrogen of the hydrazine onto the electrophilic carbonyl carbon, forming a tetrahedral intermediate. Subsequent dehydration yields the stable C=N double bond of the hydrazone. wikipedia.orgyoutube.com

The general mechanism is as follows:

Nucleophilic addition of the hydrazine to the carbonyl group.

Proton transfer steps to form a carbinolamine intermediate.

Elimination of a water molecule to form the hydrazone. libretexts.org

These resulting hydrazones are not merely stable products but are also pivotal intermediates in more complex transformations. A prime example is the Fischer indole (B1671886) synthesis, where the hydrazone, upon treatment with a Brønsted or Lewis acid catalyst, undergoes a libretexts.orglibretexts.org-sigmatropic rearrangement followed by cyclization and aromatization to yield substituted indoles. nih.govijarsct.co.in The presence of the fluoro and iodo substituents on the phenyl ring of the hydrazone would lead to the formation of 7-fluoro-5-iodoindole derivatives, which are valuable scaffolds in medicinal chemistry.

| Reactant 1 | Reactant 2 (Carbonyl) | Conditions | Product Type |

| This compound | Aldehyde (R-CHO) | Mild acid (e.g., acetic acid) | (E/Z)-2-(2-Fluoro-4-iodophenyl)-1-(R-methylidene)hydrazine |

| This compound | Ketone (R-CO-R') | Mild acid (e.g., acetic acid) | (E/Z)-2-(2-Fluoro-4-iodophenyl)-1-(R,R'-propylidene)hydrazine |

This table represents generalized reactions based on established chemical principles for hydrazone formation.

Acylation and Sulfonylation Reactions of the Hydrazine Group

The nucleophilic nitrogen atoms of this compound can be readily acylated or sulfonylated by reacting with acyl halides, anhydrides, or sulfonyl chlorides. The reaction typically occurs at the more nucleophilic terminal nitrogen (-NH2). This process allows for the introduction of various protecting groups or functional moieties. For instance, acylation with acetyl chloride would yield N'-(2-fluoro-4-iodophenyl)acetohydrazide. These reactions usually proceed in the presence of a base to neutralize the hydrogen halide byproduct.

Acyl-1,4-dihydropyridines have also emerged as effective radical acylation reagents for various substrates, highlighting modern approaches to forming acyl-hydrazine linkages. mdpi.com Sulfonylation, using reagents like p-toluenesulfonyl chloride, similarly targets the hydrazine nitrogen, yielding stable sulfonohydrazides.

Michael-Type Additions Involving the Hydrazine Functionality

The hydrazine moiety can act as a nucleophile in Michael-type or conjugate additions to α,β-unsaturated carbonyl compounds. researchgate.net In this reaction, the terminal nitrogen of this compound would add to the β-carbon of an activated alkene (e.g., an enone or enoate), leading to the formation of a new carbon-nitrogen bond.

For example, the reaction with an α,β-unsaturated ketone (a chalcone (B49325) derivative) in the presence of a suitable catalyst can proceed enantioselectively. rsc.org This transformation is valuable for synthesizing chiral pyrazolidine (B1218672) and pyrazoline derivatives after a subsequent intramolecular cyclization, which are important heterocyclic motifs in pharmaceuticals.

Electrophilic Aromatic Substitution Reactions on the Fluoro-Iodophenyl Ring

Electrophilic aromatic substitution (SEAr) involves the replacement of a hydrogen atom on the aromatic ring with an electrophile. wikipedia.org The regiochemical outcome of such reactions on the this compound ring is dictated by the combined directing effects of the three existing substituents: the hydrazine group (-NHNH2), the fluorine atom (-F), and the iodine atom (-I).

-NHNH2 (Hydrazine) group: This is a powerful activating group and a strong ortho-, para-director due to the lone pair of electrons on the nitrogen atom adjacent to the ring, which can be donated into the aromatic system via resonance. wikipedia.org

-F (Fluoro) and -I (Iodo) groups: Halogens are deactivating groups due to their strong electron-withdrawing inductive effect (-I effect). However, they are ortho-, para-directors because their lone pairs can participate in resonance (+M effect), stabilizing the cationic intermediate (arenium ion) formed during ortho and para attack. libretexts.orgquora.com

In the case of this compound, the positions on the ring are numbered relative to the hydrazine group (C1). The substituents are at C2 (fluoro) and C4 (iodo). The available positions for substitution are C3, C5, and C6.

The directing effects are as follows:

The hydrazine group at C1 directs incoming electrophiles to positions C2 (blocked), C4 (blocked), and C6 .

The fluoro group at C2 directs to C1 (blocked), C3, and C5 .

The iodo group at C4 directs to C3, C5 , and C1 (blocked).

The powerful activating and ortho-directing effect of the hydrazine group is generally dominant. Therefore, the most likely position for electrophilic attack is C6 , which is ortho to the strongly activating hydrazine group and meta to the deactivating halogens. Substitution at C3 or C5 would be sterically hindered and electronically disfavored by the adjacent substituents. Common SEAr reactions include nitration (using HNO3/H2SO4), halogenation (e.g., Br2/FeBr3), and sulfonation (fuming H2SO4). lecturio.comlibretexts.org

Cross-Coupling Reactivity of the Aromatic Halogen Substituents

Palladium-catalyzed cross-coupling reactions are a powerful tool for C-C, C-N, and C-O bond formation. The presence of two different halogen atoms on the aromatic ring of this compound allows for selective functionalization. The reactivity of aryl halides in these reactions generally follows the trend I > Br > Cl >> F. This differential reactivity is key to the selective transformation of the C-I bond while leaving the C-F bond intact.

Suzuki-Miyaura Coupling Reactions at the Iodinated Position

The Suzuki-Miyaura coupling is a palladium-catalyzed reaction between an organoboron compound (like a boronic acid or ester) and an organohalide. nih.gov For this compound, this reaction is expected to occur selectively at the C4-iodinated position due to the much greater reactivity of the C-I bond compared to the C-F bond in the catalytic cycle's oxidative addition step.

The reaction would involve coupling this compound with an aryl or vinyl boronic acid (R-B(OH)2) in the presence of a palladium catalyst (e.g., Pd(PPh3)4) and a base (e.g., K2CO3 or CsF). researchgate.netresearchgate.net This would yield a 4-substituted-2-fluorophenylhydrazine derivative, effectively replacing the iodine atom with a new carbon-based substituent while preserving the fluorine atom and the hydrazine functionality for subsequent transformations. Such selective functionalization is highly valuable in the synthesis of complex molecules, including pharmaceuticals and advanced materials. chemimpex.comrsc.org

| Substrate | Coupling Partner | Catalyst System | Product |

| This compound | Phenylboronic acid | Pd(PPh3)4, K2CO3 | (2-Fluoro-[1,1'-biphenyl]-4-yl)hydrazine |

| This compound | 4-Methoxyphenylboronic acid | XPhos Pd G2, CsF | (2-Fluoro-4'-methoxy-[1,1'-biphenyl]-4-yl)hydrazine |

| This compound | Vinylboronic acid | Pd(OAc)2, PPh3 | (2-Fluoro-4-vinylphenyl)hydrazine |

This table provides illustrative examples of Suzuki-Miyaura coupling based on known reactivity patterns and catalyst systems.

Buchwald-Hartwig Amination with the Aryl Halide

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds. researchgate.net This reaction is particularly effective for the coupling of aryl halides with a wide range of amine nucleophiles. researchgate.netnih.gov In the case of this compound, the presence of an iodine atom makes it an excellent substrate for this transformation. The carbon-iodine bond is significantly weaker than the carbon-fluorine bond, ensuring high chemoselectivity for the reaction at the 4-position of the phenyl ring.

While specific literature examples for the Buchwald-Hartwig amination of this compound are not prevalent, the general mechanism and conditions for such a reaction can be confidently predicted based on extensive studies of similar aryl iodides. nih.govbeilstein-journals.org The catalytic cycle typically involves the oxidative addition of the aryl iodide to a palladium(0) complex, followed by coordination of the amine, deprotonation by a base, and finally, reductive elimination to yield the N-arylated product and regenerate the palladium(0) catalyst.

A variety of amines, including primary and secondary aliphatic and aromatic amines, can be coupled with aryl iodides under Buchwald-Hartwig conditions. The choice of palladium precursor, phosphine (B1218219) ligand, and base is crucial for achieving high yields and reaction efficiency. Modern catalyst systems, often employing sterically hindered and electron-rich phosphine ligands, allow for the use of milder reaction conditions and a broader substrate scope.

Below is a representative table of reaction conditions that would be applicable for the Buchwald-Hartwig amination of this compound with a generic amine.

| Parameter | Condition |

| Palladium Precursor | Pd(OAc)₂, Pd₂(dba)₃ |

| Ligand | Xantphos, RuPhos, SPhos |

| Base | Cs₂CO₃, K₃PO₄, NaOt-Bu |

| Solvent | Toluene, Dioxane, DMF |

| Temperature | 80-120 °C |

This table presents typical conditions for Buchwald-Hartwig amination reactions and serves as a general guideline.

The successful application of this reaction would lead to the formation of N,N'-disubstituted hydrazine derivatives, which can be valuable intermediates in the synthesis of pharmaceuticals and other functional organic materials.

Cyclization Reactions and Annulation Strategies Utilizing this compound

The hydrazine moiety of this compound is a key functional group for the construction of various heterocyclic ring systems through cyclization and annulation strategies. The most common and well-established of these is the Knorr pyrazole (B372694) synthesis and related reactions, which involve the condensation of a hydrazine with a 1,3-dicarbonyl compound. researchgate.netnih.gov

The reaction of this compound with a β-diketone, for instance, would proceed through the initial formation of a hydrazone intermediate, followed by an intramolecular cyclization and dehydration to yield a 1-(2-fluoro-4-iodophenyl)-substituted pyrazole. The regioselectivity of the cyclization can be influenced by the nature of the substituents on the β-diketone and the reaction conditions.

Similarly, the reaction with a β-ketoester would lead to the formation of a 1-(2-fluoro-4-iodophenyl)-substituted pyrazolone. These reactions are typically carried out in a suitable solvent, such as ethanol (B145695) or acetic acid, and may be catalyzed by the addition of a small amount of acid.

A research article by Thoomugantia et al. describes the synthesis of a thieno[3,2-c]pyrazole derivative starting from the related 2-fluorophenylhydrazine, highlighting the utility of this class of compounds in building complex heterocyclic frameworks. researchgate.net The principles of this synthesis are directly applicable to this compound.

The following table illustrates the expected products from the cyclocondensation of this compound with representative dicarbonyl compounds.

| Dicarbonyl Compound | Product |

| Acetylacetone | 1-(2-Fluoro-4-iodophenyl)-3,5-dimethyl-1H-pyrazole |

| Ethyl acetoacetate | 1-(2-Fluoro-4-iodophenyl)-3-methyl-1H-pyrazol-5(4H)-one |

| Dimethyl acetylenedicarboxylate | Dimethyl 1-(2-fluoro-4-iodophenyl)-1H-pyrazole-3,4-dicarboxylate |

This table provides illustrative examples of expected cyclization products based on established reactivity patterns.

Furthermore, the hydrazine can be converted into a hydrazone by reaction with an aldehyde or ketone. researchgate.net Subsequent intramolecular cyclization reactions of these hydrazones can lead to a variety of other heterocyclic systems, depending on the nature of the substituents and the reaction conditions employed. These annulation strategies provide a versatile entry into a wide range of functionalized heterocyclic compounds with potential applications in medicinal chemistry and materials science.

Strategic Applications of 2 Fluoro 4 Iodophenyl Hydrazine As a Synthetic Precursor and Building Block

Construction of N-Substituted (2-Fluoro-4-iodophenyl)hydrazine Derivatives

The nucleophilic nature of the hydrazine (B178648) moiety in this compound allows for straightforward derivatization at the nitrogen atoms. These reactions are fundamental for introducing further complexity and for preparing intermediates for subsequent cyclization reactions.

The synthesis of hydrazine-1-carboxamides and related carbamides from arylhydrazines is a well-established transformation. Although direct synthesis examples starting from this compound are not extensively documented, established methodologies for analogous compounds are readily applicable. A primary method involves the reaction of the hydrazine with an appropriate isocyanate. nih.gov This reaction typically proceeds by the nucleophilic attack of the terminal nitrogen of the hydrazine onto the electrophilic carbon of the isocyanate.

Another related synthesis is the formation of thiosemicarbazides (hydrazine-1-carbothioamides) by reacting a hydrazide with an isothiocyanate. nih.gov For this compound, this would involve reaction with an isothiocyanate to yield the corresponding N-substituted hydrazine-1-carbothioamide. These carbamide and carbothioamide derivatives are valuable intermediates, often used in the synthesis of various heterocyclic systems like oxadiazoles (B1248032) and triazoles.

Table 1: General Methods for Carboxamide Synthesis from Hydrazides

| Reactant 1 | Reactant 2 | Product Type | General Conditions | Reference |

|---|---|---|---|---|

| 4-(Trifluoromethyl)benzohydrazide | Alkyl Isocyanate | N-alkyl-2-aroylhydrazine-1-carboxamide | Anhydrous acetonitrile, room temp. | nih.gov |

The nitrogen atoms of this compound can be functionalized through alkylation and arylation reactions, providing access to a broad range of substituted derivatives.

Alkylation: Direct alkylation of phenylhydrazines can be challenging due to the potential for over-alkylation and reaction at either nitrogen atom. A more controlled approach involves the alkylation of the corresponding sodium salt of the hydrazine. For instance, the synthesis of 1-alkenyl-1-phenylhydrazines has been achieved by alkylating the sodium salt of phenylhydrazine (B124118). rsc.org This method offers a more efficient use of the alkylating agent. A similar strategy could be employed for the selective alkylation of this compound.

Arylation: Arylation of the hydrazine moiety can be achieved through several methods. A notable approach is the use of phenylhydrazine as an initiator for the direct C-H arylation of arenes. This reaction proceeds through a base-promoted homolytic aromatic substitution (BHAS) mechanism, involving the formation of aryl radicals from the hydrazine. nih.govnih.gov

Furthermore, modern cross-coupling strategies can be employed. A nickel(II)-bipyridine complex has been shown to catalyze the photochemical C-N coupling of (hetero)aryl chlorides with hydrazides, providing a route to arylhydrazines with excellent functional group tolerance. organic-chemistry.org While this method builds the hydrazine itself, similar copper-catalyzed coupling conditions have been used to arylate N-acyl-N'-substituted hydrazines with aryl iodides, suggesting a pathway for further functionalization of this compound derivatives. organic-chemistry.org

Table 2: Representative Alkylation and Arylation Reactions of Phenylhydrazines

| Hydrazine Derivative | Reagent | Product Type | Key Conditions | Reference |

|---|---|---|---|---|

| Sodium salt of phenylhydrazine | Alkenyl halide | 1-Alkenyl-1-phenylhydrazine | N/A | rsc.org |

Formation of Nitrogen-Containing Heterocyclic Systems

This compound is an ideal starting material for the synthesis of a variety of nitrogen-containing heterocycles, which are scaffolds of significant interest in medicinal chemistry.

While the direct synthesis of triazolones from this compound is specific, the formation of the closely related triazole ring system from aryl hydrazines is a common and highly adaptable process. These triazoles can be precursors to triazolones or serve as isosteres.

A catalyst-free method for synthesizing functionalized 1,2,4-triazoles involves the reaction of an aryl hydrazine with an arylidene thiazolone. The reaction proceeds via ring opening followed by intramolecular cyclization. rsc.org Another approach involves the reaction of arylhydrazines with substituted pyrano[2,3-d]isoxazolones, which, after formation of a hydrazone, undergoes a Boulton–Katritzky rearrangement to yield 1,2,3-triazoles. beilstein-journals.org Furthermore, arylhydrazones can be treated with various reagents to cyclize into pyrazole (B372694) and triazole derivatives. tandfonline.com

A particularly relevant strategy for fluorinated compounds is the defluorinative [4+1] annulation of perfluoroalkyl N-mesylhydrazones with primary amines to provide 5-fluoroalkyl 1,2,3-triazoles. rsc.org This highlights how fluorinated precursors can be used to construct fluoroalkyl-substituted heterocycles. The this compound could be converted to a hydrazone and then utilized in similar annulation strategies.

Phthalazinones are an important class of heterocycles with diverse biological activities. The synthesis of phthalazinone and phthalazinedione scaffolds frequently employs aryl hydrazines as key building blocks. A general and effective method involves the condensation of a hydrazine with a phthalic anhydride (B1165640) derivative. For example, the microwave-assisted Gabriel synthesis using 4-chlorophthalic anhydride and methylhydrazine yields phthalazine-1,4-dione derivatives. These can be further functionalized, for instance, by N-alkylation.

The this compound can be condensed with phthalaldehydic acid to form an azine, which can then undergo reductive cyclization to produce phthalazino[2,3-b]phthalazine-5(14H),12(7H)-dione. This transformation underscores the utility of aryl hydrazines in constructing complex, fused heterocyclic systems.

The reactivity of the hydrazine moiety extends to a variety of other cyclization reactions, providing access to a diverse range of heterocyclic structures.

Annulation Reactions: Annulation reactions are powerful tools for building cyclic systems. mdpi.com A classic example adaptable to this compound is the Fischer indole (B1671886) synthesis, where an arylhydrazine is reacted with an aldehyde or ketone under acidic conditions. Applying this to this compound would yield substituted indoles, with the fluorine and iodine atoms providing sites for further modification. The synthesis of tetrahydrocarbazoles has been achieved by heating phenylhydrazine hydrochloride with substituted cyclohexanones in an environmentally friendly medium like polyethylene (B3416737) glycol (PEG). frontiersin.org

Cycloaddition Reactions: While hydrazines themselves are not typical dipoles for [3+2] cycloadditions, they are readily converted to precursors that are. For example, hydrazones can participate in cyclization reactions. Phenyl azide, a related nitrogen-rich functional group, is known to participate in [3+2] cycloaddition reactions, although its reactivity can be moderate. rsc.org More relevant are [4+2] cycloadditions (Diels-Alder reactions). Domino [4+2] annulation reactions have been developed for the efficient synthesis of 1,2,4-triazine (B1199460) derivatives from simple starting materials. rsc.org The this compound can serve as the nitrogen source in multi-component reactions designed to build such heterocyclic cores.

Table 3: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| This compound-1-carboxamide |

| 4-(Trifluoromethyl)benzohydrazide |

| N-alkyl-2-aroylhydrazine-1-carboxamide |

| 2-(9H-carbazol-9-yl)acetohydrazide |

| 2-(2-acetyl)-N-arylhydrazine-1-carbothioamide |

| 1-Alkenyl-1-phenylhydrazine |

| Phenylhydrazine |

| Arylidene thiazolone |

| 1,2,4-Triazole |

| 1,2,3-Triazole |

| Pyrano[2,3-d]isoxazolone |

| N-mesylhydrazone |

| 4-Chlorophthalic anhydride |

| Methylhydrazine |

| Phthalazine-1,4-dione |

| Phthalaldehydic acid |

| Phthalazino[2,3-b]phthalazine-5(14H),12(7H)-dione |

| Tetrahydrocarbazole |

Integration into Complex Natural Product Synthesis and Analog Generation

The indole nucleus is a privileged scaffold found in a vast array of biologically active natural products. The Fischer indole synthesis, a venerable and reliable method, remains a cornerstone for the construction of this heterocyclic system. Substituted phenylhydrazines are key starting materials in this reaction, and the choice of substituents on the phenylhydrazine ring directly translates to the substitution pattern of the resulting indole.

This compound is a particularly valuable reagent for the synthesis of complex, halogenated indole alkaloids and for the generation of novel analogs of known natural products. The 7-fluoro-5-iodoindole core that results from the Fischer indole synthesis using this precursor can serve as a versatile intermediate.

Key Strategic Advantages:

Introduction of Fluorine: The fluorine atom at the 2-position of the phenylhydrazine leads to a 7-fluoroindole (B1333265). Fluorine substitution is a common strategy in medicinal chemistry to enhance metabolic stability, improve binding affinity, and modulate the lipophilicity and pKa of a molecule. By incorporating fluorine from the start, the synthesis of fluorinated natural product analogs is streamlined.

Post-Cyclization Functionalization: The iodine atom at the 4-position of the phenylhydrazine results in a 5-iodoindole (B102021). The carbon-iodine bond is a highly versatile synthetic handle, particularly for palladium-catalyzed cross-coupling reactions. This allows for the late-stage introduction of a wide variety of substituents at the 5-position of the indole ring, a crucial feature for generating analogs of a natural product. Reactions such as the Suzuki, Heck, Sonogashira, and Buchwald-Hartwig couplings can be employed to introduce alkyl, aryl, vinyl, alkynyl, and amino groups, respectively. This modularity is essential for structure-activity relationship (SAR) studies.

A general synthetic approach to a library of 5-substituted-7-fluoroindole cores, which may form the backbone of various natural product analogs, is depicted below. The reaction of this compound with a suitable ketone or aldehyde (1) under acidic conditions yields the 7-fluoro-5-iodoindole (2). Subsequent cross-coupling reactions can then be used to generate a diverse array of analogs (3).

General Scheme for Analog Generation:

(A conceptual representation of the synthesis of 5-substituted-7-fluoroindoles from this compound)

| Compound Name | Role in Synthesis |

| This compound | Precursor for the formation of a 7-fluoro-5-iodoindole core via Fischer indole synthesis. |

| Ketone/Aldehyde (1) | Reactant with the phenylhydrazine to form the corresponding hydrazone, which then undergoes cyclization. |

| 7-Fluoro-5-iodoindole derivative (2) | Key intermediate with a handle (iodine) for further diversification. |

| 5-Substituted-7-fluoroindole (3) | Final analog of a natural product, with a novel substituent introduced at the 5-position. |

Role in Diversity-Oriented Synthesis and Combinatorial Chemistry

Diversity-oriented synthesis (DOS) aims to generate collections of structurally diverse small molecules, which can be screened for novel biological activities. Combinatorial chemistry is a set of techniques used to create a large number of compounds in a single process. This compound is an excellent building block for both of these approaches due to its ability to participate in reliable, high-throughput reactions and the multiple points of diversity it offers.

In a typical combinatorial approach, this compound can be reacted with a library of diverse ketones and aldehydes to generate a library of phenylhydrazone intermediates. These can then be subjected to Fischer indole synthesis conditions, often in parallel, to produce a large library of substituted indoles.

Points of Diversification:

Carbonyl Component: The first level of diversity is introduced by the choice of the ketone or aldehyde. By using a library of carbonyl compounds, a wide range of substituents can be introduced at the 2- and 3-positions of the indole ring.

Post-Cyclization Modification: The second level of diversity comes from the iodine atom. As described previously, the 5-iodoindole library can be further diversified by performing a variety of cross-coupling reactions. This allows for the creation of a much larger and more complex library of compounds from the initial set of indoles.

Further Ring Annulation: The indole core itself can be a platform for further reactions to build more complex, polycyclic scaffolds, a key goal in diversity-oriented synthesis.

This strategy allows for the rapid exploration of a large chemical space around the 7-fluoroindole scaffold. The resulting libraries of compounds can be invaluable for identifying new hit compounds in drug discovery programs. For instance, a library of such compounds could be screened against a panel of protein kinases, a class of enzymes for which many indole-based inhibitors are known.

Conceptual Scheme for a Combinatorial Library Synthesis:

Advanced Spectroscopic and Structural Characterization Methodologies for 2 Fluoro 4 Iodophenyl Hydrazine and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

NMR spectroscopy is a powerful, non-destructive analytical technique that provides detailed information about the carbon-hydrogen framework of a molecule. For a substituted benzene (B151609) ring like that in (2-Fluoro-4-iodophenyl)hydrazine, a suite of one-dimensional and two-dimensional NMR experiments is required for unambiguous assignment of all proton and carbon signals.

Proton NMR spectroscopy reveals the electronic environment of each hydrogen atom in a molecule. In this compound, there are three distinct aromatic protons and the protons of the hydrazine (B178648) group (-NHNH₂). The electron-withdrawing effects of the fluorine and iodine atoms, along with the electron-donating hydrazine group, significantly influence the chemical shifts (δ) of the aromatic protons.

The expected ¹H NMR spectrum would show three signals for the aromatic protons. The proton at the C3 position (H3), being ortho to both the fluorine and the hydrazine group, would appear as a doublet of doublets due to coupling with H5 and the fluorine atom. The proton at C5 (H5) would likely appear as a doublet of doublets, split by H6 and H3. The H6 proton, ortho to the iodine atom, would also be expected to be a doublet of doublets, split by H5 and the fluorine atom across four bonds. The protons of the hydrazine moiety (NH and NH₂) are exchangeable and may appear as broad singlets, with their chemical shifts being highly dependent on solvent, concentration, and temperature.

Predicted ¹H NMR Data for this compound

| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |

| H3 | 6.8 - 7.0 | dd | ³J(H-H) ≈ 8.5, ³J(H-F) ≈ 9.0 |

| H5 | 7.4 - 7.6 | dd | ³J(H-H) ≈ 8.5, ⁴J(H-H) ≈ 2.5 |

| H6 | 6.9 - 7.1 | dd | ⁴J(H-F) ≈ 5.0, ⁴J(H-H) ≈ 2.5 |

| NH | 4.5 - 5.5 | br s | - |

| NH₂ | 3.5 - 4.5 | br s | - |

Note: Predicted values are based on established principles of NMR spectroscopy and data from analogous compounds. Actual experimental values may vary.

¹³C NMR spectroscopy is used to determine the carbon framework of a molecule. The spectrum for this compound would display six distinct signals for the six aromatic carbons. The chemical shifts are heavily influenced by the attached substituents. The carbon atom directly bonded to fluorine (C2) will show a large C-F coupling constant (¹J(C-F)), appearing as a doublet. The carbons ortho (C1, C3) and meta (C4, C6) to the fluorine will also exhibit smaller couplings (²J(C-F), ³J(C-F)). The carbon attached to the iodine (C4) will appear at a very low field (shielded) due to the heavy atom effect. The carbon bearing the hydrazine group (C1) will be shifted downfield.

Predicted ¹³C NMR Data for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity (due to C-F coupling) | Predicted Coupling Constants (J, Hz) |

| C1 | 140 - 145 | d | ²J(C-F) ≈ 15-25 |

| C2 | 155 - 160 | d | ¹J(C-F) ≈ 240-250 |

| C3 | 115 - 120 | d | ²J(C-F) ≈ 20-30 |

| C4 | 80 - 85 | d | ³J(C-F) ≈ 5-10 |

| C5 | 130 - 135 | s | - |

| C6 | 120 - 125 | d | ³J(C-F) ≈ 3-5 |

Note: Predicted values are based on established principles of NMR spectroscopy and data from analogous compounds. Actual experimental values may vary.

¹⁹F NMR is a highly sensitive technique for analyzing fluorine-containing compounds. icpms.cz Since this compound contains a single fluorine atom, its ¹⁹F NMR spectrum would show one primary signal. The chemical shift of this signal is characteristic of a fluorine atom attached to an aromatic ring. icpms.cz This signal would be split into a multiplet, specifically a doublet of doublets of doublets (ddd), due to coupling with the neighboring protons H3 (³J(F-H)), H1 (if coupled), and H5 (⁴J(F-H)). The large chemical shift dispersion in ¹⁹F NMR makes it an excellent tool for confirming the presence and electronic environment of fluorine. icpms.czhuji.ac.il

Predicted ¹⁹F NMR Data for this compound

| Fluorine | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |

| F2 | -110 to -130 | ddd | ³J(F-H3) ≈ 9.0, ⁴J(F-H1) ≈ 6.0, ⁵J(F-H6) ≈ 5.0 |

Note: Chemical shifts are referenced to CFCl₃. Predicted values are based on established principles and data from analogous compounds. huji.ac.ildoi.org

While 1D NMR provides information on chemical shifts and couplings, 2D NMR experiments are essential for establishing the complete molecular connectivity.

COSY (Correlation Spectroscopy): This experiment maps the coupling relationships between protons. For this compound, a COSY spectrum would show cross-peaks connecting H5 with H6 and H3, confirming their adjacent positions on the aromatic ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. It would definitively link the signals for H3, H5, and H6 to C3, C5, and C6, respectively.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals longer-range (typically 2-3 bond) correlations between protons and carbons. This is crucial for assigning quaternary carbons (those without attached protons), such as C1, C2, and C4. For instance, the proton at H3 would show correlations to C1, C2, C4, and C5, while H6 would show correlations to C1, C4, and C5. These correlations provide the final pieces of the puzzle for a complete and unambiguous structural assignment. nih.gov

Vibrational Spectroscopy for Functional Group Identification and Conformational Analysis

Vibrational spectroscopy probes the molecular vibrations of a compound, providing a fingerprint that is unique to its structure and functional groups.

FT-IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The FT-IR spectrum of this compound would exhibit characteristic absorption bands corresponding to its specific structural features. The N-H stretching vibrations of the hydrazine group are expected to appear as distinct peaks in the region of 3200-3400 cm⁻¹. researchgate.netchemicalbook.com Aromatic C-H stretching vibrations typically appear just above 3000 cm⁻¹. The C=C stretching vibrations of the benzene ring will produce several peaks in the 1450-1600 cm⁻¹ region. Finally, the strong C-F bond will give rise to a characteristic absorption band in the 1200-1300 cm⁻¹ range, while the C-I stretch appears at much lower frequencies, often below 600 cm⁻¹.

Predicted FT-IR Data for this compound

| Vibrational Mode | Predicted Absorption Range (cm⁻¹) | Intensity |

| N-H Stretch (Hydrazine) | 3200 - 3400 | Medium-Strong |

| Aromatic C-H Stretch | 3000 - 3100 | Medium-Weak |

| Aromatic C=C Stretch | 1450 - 1600 | Medium-Strong |

| C-F Stretch | 1200 - 1300 | Strong |

| C-I Stretch | 500 - 600 | Medium |

Note: Predicted values are based on standard FT-IR correlation tables and data from analogous compounds. researchgate.netspectrabase.comnih.gov Actual experimental values may vary.

Raman Spectroscopy for Molecular Vibrational Fingerprinting

For this compound, Raman spectroscopy is invaluable for confirming its structural integrity. The spectrum would be characterized by distinct peaks corresponding to the vibrations of its specific chemical bonds. For instance, the stretching vibrations of the aromatic ring, the carbon-fluorine (C-F) bond, the carbon-iodine (C-I) bond, and the hydrazine moiety (-NH-NH₂) all appear at characteristic wavenumbers. Low-frequency Raman spectroscopy is particularly useful for studying crystalline structures and polymorphism, which can significantly impact a substance's physical properties. spectroscopyonline.com

Analysis of related compounds, such as 2-fluoro-4-iodoaniline (B146158) and hydrazine, provides insight into the expected spectral features. nih.govresearchgate.net The technique can be used to identify the presence of specific functional groups and to probe the intermolecular interactions, such as hydrogen bonding, within the crystal lattice. researchgate.net

Table 1: Expected Characteristic Raman Peaks for this compound This table is illustrative and based on typical vibrational frequencies for the specified functional groups.

| Vibrational Mode | Functional Group | Approximate Wavenumber (cm⁻¹) |

| N-H Stretch | -NH₂ | 3200 - 3400 |

| C-H Stretch (Aromatic) | Ar-H | 3000 - 3100 |

| N-H Bend | -NH₂ | 1580 - 1650 |

| C=C Stretch (Aromatic) | Ar | 1400 - 1600 |

| C-N Stretch | Ar-N | 1250 - 1350 |

| C-F Stretch | Ar-F | 1100 - 1400 |

| N-N Stretch | H₂N-NH- | 1050 - 1150 |

| C-I Stretch | Ar-I | 500 - 600 |

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Weight Determination

High-Resolution Mass Spectrometry (HRMS) is a powerful analytical technique used to determine the elemental composition of a molecule with extremely high accuracy. Unlike low-resolution mass spectrometry which provides a nominal mass (an integer value), HRMS measures the mass-to-charge ratio (m/z) to several decimal places. This precision allows for the calculation of a unique elemental formula, as the exact masses of atoms are not integers (e.g., ¹H = 1.00783 u, ¹²C = 12.00000 u, ¹⁴N = 14.00307 u).

For this compound (C₆H₆FIN₂), HRMS is the definitive method for confirming its molecular formula. By comparing the experimentally measured accurate mass with the theoretically calculated mass, an unambiguous identification can be made. Techniques like Electrospray Ionization (ESI) are often used to generate ions of the molecule with minimal fragmentation. mdpi.com

The difference between the measured and theoretical mass, typically in the parts-per-million (ppm) range, serves as a measure of confidence in the formula assignment. This level of accuracy is crucial for distinguishing between compounds that may have the same nominal mass but different elemental compositions.

Table 2: Theoretical Mass Calculation for this compound

| Property | Value |

| Molecular Formula | C₆H₆FIN₂ |

| Nominal Mass | 252 |

| Monoisotopic Mass (Theoretical) | 251.95632 Da |

| Analysis Type | High-Resolution Mass Spectrometry (e.g., ESI-TOF, Orbitrap) |

| Expected Ion (Positive Mode) | [M+H]⁺ |

| Expected m/z for [M+H]⁺ | 252.96359 |

X-ray Crystallography for Definitive Solid-State Structural Determination

X-ray crystallography is the gold standard for determining the precise three-dimensional arrangement of atoms within a crystalline solid. The technique involves directing a beam of X-rays onto a single crystal of the substance. The electrons in the atoms diffract the X-rays, creating a unique diffraction pattern. By analyzing the positions and intensities of these diffracted spots, a detailed electron density map of the molecule can be constructed, revealing exact bond lengths, bond angles, and torsional angles.

For a compound like this compound, a single-crystal X-ray diffraction analysis would provide unequivocal proof of its structure. It would confirm the substitution pattern on the phenyl ring and reveal the conformation of the hydrazine group relative to the ring. Furthermore, this technique elucidates the packing of molecules in the crystal lattice, identifying intermolecular interactions such as hydrogen bonds and potential π–π stacking, which govern the material's bulk properties. mdpi.com

While a crystal structure for this compound is not publicly available, data from related substituted phenylhydrazine (B124118) derivatives illustrate the type of precise structural information obtained. researchgate.netresearchgate.netacs.org

Table 3: Illustrative X-ray Crystallographic Data for a Substituted Phenylhydrazine Derivative This data is representative and serves to illustrate the parameters obtained from an X-ray crystallography experiment.

| Parameter | Description | Typical Value |

| Crystal System | The symmetry system of the crystal lattice. | Monoclinic |

| Space Group | The specific symmetry group of the crystal. | P2₁/c |

| Bond Length (C-C aromatic) | The distance between adjacent carbon atoms in the phenyl ring. | ~ 1.39 Å |

| Bond Length (C-N) | The distance between the phenyl carbon and the hydrazine nitrogen. | ~ 1.40 Å |

| Bond Length (N-N) | The distance between the two nitrogen atoms of the hydrazine group. | ~ 1.45 Å |

| Bond Angle (C-N-N) | The angle formed by the C-N-N atoms. | ~ 118° |

| Dihedral Angle | The twist angle between the plane of the phenyl ring and the C-N-N plane. | Variable (e.g., 5-25°) |

Computational and Theoretical Investigations of 2 Fluoro 4 Iodophenyl Hydrazine

Quantum Chemical Calculations for Electronic Structure and Reactivity Predictions

Quantum chemical calculations are fundamental to understanding the electronic nature of (2-Fluoro-4-iodophenyl)hydrazine. These methods provide a detailed picture of the electron distribution and orbital interactions within the molecule.

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure of molecules. By calculating the electron density, DFT can predict a variety of properties, including the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of a molecule's kinetic stability and chemical reactivity. A smaller gap suggests that the molecule is more likely to be reactive.

For this compound, DFT calculations would elucidate the influence of the electron-withdrawing fluorine and iodine atoms and the electron-donating hydrazine (B178648) group on the electronic environment of the phenyl ring. The distribution of Mulliken charges, another output of DFT studies, would reveal the partial charges on each atom, highlighting electrophilic and nucleophilic centers.

Table 1: Predicted Electronic Properties of this compound from DFT Calculations

| Parameter | Predicted Value | Significance |

| HOMO Energy | -5.8 eV | Indicates the molecule's ability to donate electrons. |

| LUMO Energy | -0.9 eV | Indicates the molecule's ability to accept electrons. |

| HOMO-LUMO Gap | 4.9 eV | Suggests moderate kinetic stability. |

| Dipole Moment | 2.5 D | Indicates an asymmetric distribution of charge. |

Note: The values in this table are illustrative and representative of what would be expected from DFT calculations.

The Molecular Electrostatic Potential (MEP) map is a visual representation of the electrostatic potential on the surface of a molecule. It is an invaluable tool for predicting how a molecule will interact with other chemical species. Regions of negative potential (typically colored red or yellow) indicate areas that are rich in electrons and are susceptible to electrophilic attack. Conversely, regions of positive potential (colored blue) are electron-poor and are prone to nucleophilic attack.

In the case of this compound, the MEP map would likely show a region of high negative potential around the nitrogen atoms of the hydrazine group, making them primary sites for interaction with electrophiles. The hydrogen atoms of the hydrazine group and the area around the iodine atom might exhibit positive potential, indicating their susceptibility to nucleophilic interactions.

Molecular Dynamics Simulations for Conformational Landscape Analysis

Molecular dynamics (MD) simulations provide a dynamic picture of a molecule's behavior over time. nih.gov By solving Newton's equations of motion for a system of atoms, MD simulations can explore the different conformations a molecule can adopt and the energetic barriers between them. For this compound, MD simulations would reveal the rotational freedom around the C-N bond connecting the phenyl ring and the hydrazine group, as well as the inversion dynamics of the terminal amino group. Understanding the conformational landscape is crucial for predicting how the molecule might bind to a biological target or orient itself during a chemical reaction.

In Silico Approaches for Reaction Pathway Elucidation and Mechanistic Studies

Computational methods are instrumental in mapping out the potential energy surfaces of chemical reactions, allowing for the elucidation of reaction mechanisms. For reactions involving this compound, such as the Fischer indole (B1671886) synthesis, DFT calculations can be used to model the transition states and intermediates along the reaction coordinate. This provides a detailed, step-by-step understanding of how the reaction proceeds and can help in optimizing reaction conditions to favor the desired product. Theoretical studies on the reactions of related hydrazones have demonstrated the power of DFT in understanding reaction mechanisms, including the role of catalysts and the formation of unexpected byproducts. mdpi.com

Predictive Modeling for Synthetic Accessibility and Regioselectivity

Computational models can be employed to predict the feasibility and outcome of synthetic routes to this compound and its derivatives. By analyzing the electronic and steric properties of potential precursors, these models can assess the likelihood of a particular reaction occurring and predict the regioselectivity—that is, which isomer is most likely to form. For instance, in reactions where another substituent is introduced to the phenyl ring, computational models can predict whether the substitution will occur at the ortho, meta, or para position relative to the existing groups.

Quantitative Structure-Property Relationship (QSPR) Modeling for Analogues

Quantitative Structure-Property Relationship (QSPR) modeling is a statistical approach that correlates the structural features of a series of molecules with their physicochemical properties. By developing a QSPR model for a set of analogues of this compound, it is possible to predict the properties of new, unsynthesized compounds. These properties can include boiling point, solubility, and chromatographic retention times. QSPR models are built by first calculating a range of molecular descriptors (e.g., topological, electronic, and steric) for a training set of molecules with known properties. A mathematical equation is then derived to link these descriptors to the property of interest.

Table 2: Example of Descriptors Used in a QSPR Model for Hydrazine Derivatives

| Descriptor Type | Example Descriptor | Property Predicted |

| Electronic | Dipole Moment | Solubility |

| Topological | Wiener Index | Boiling Point |

| Steric | Molecular Volume | Biological Activity |

This predictive capability is highly valuable in the early stages of materials science and drug discovery, as it allows for the virtual screening of large libraries of compounds to identify candidates with desirable properties before committing to their synthesis.

Emerging Research Frontiers and Future Perspectives for 2 Fluoro 4 Iodophenyl Hydrazine

Development of Novel Catalytic Systems for Selective Derivatization

The reactivity of (2-fluoro-4-iodophenyl)hydrazine is centered around its hydrazine (B178648) moiety and the halogenated phenyl ring, making it a prime candidate for selective derivatization. A significant area of research is its use in the Fischer indole (B1671886) synthesis to create highly functionalized indole scaffolds, which are prevalent in pharmaceuticals and biologically active compounds.

The classic Fischer indole synthesis involves the reaction of a phenylhydrazine (B124118) with an aldehyde or ketone under strong acidic conditions. wikipedia.org Modern catalytic systems, however, aim for milder conditions, higher yields, and greater functional group tolerance. For a substrate like this compound, this allows for the synthesis of indoles bearing both fluorine and iodine atoms, which can be challenging to produce otherwise.

Key Catalytic Approaches:

Brønsted and Lewis Acids: While traditional acids like sulfuric acid or polyphosphoric acid are effective, newer systems employ catalysts like zinc chloride (ZnCl₂) or p-toluenesulfonic acid for improved efficiency. wikipedia.org These catalysts facilitate the key google.comgoogle.com-sigmatropic rearrangement step in the Fischer mechanism. ijarsct.co.in

Palladium-Catalyzed Synthesis (Buchwald Modification): A significant advancement is the palladium-catalyzed variation of the Fischer indole synthesis. This method allows for the cross-coupling of aryl halides with hydrazones, expanding the scope of accessible indole structures. wikipedia.orgorganic-chemistry.org This approach is particularly relevant for this compound, as the iodine atom can participate in various palladium-catalyzed cross-coupling reactions, offering a route to further functionalize the resulting indole product.

Tandem Reactions: Researchers are exploring tandem, one-pot procedures that combine multiple reaction steps. For instance, a ruthenium-catalyzed hydrogen-transfer reaction can enable the synthesis of indoles directly from alcohols and hydrazines, streamlining the process. organic-chemistry.org

The selective derivatization of this compound provides access to complex molecules, such as 5-fluoro-7-iodoindoles, which are valuable intermediates for drug discovery and materials science.

Integration into Flow Chemistry and Automated Synthesis Platforms

Flow chemistry, which involves performing chemical reactions in continuous-flow reactors, offers numerous advantages over traditional batch processing, including enhanced safety, better process control, and easier scalability. The synthesis and derivatization of hydrazine compounds are increasingly being adapted to these platforms.

A U.S. patent describes a continuous flow process for the synthesis of various phenylhydrazine salts, demonstrating the industrial viability of applying this technology to hydrazine chemistry. google.com Furthermore, telescoped two-step continuous flow processes have been successfully used to prepare 4-fluoropyrazole derivatives from hydrazine starting materials, showcasing the potential for multi-step, automated synthesis. nih.gov

For this compound, integration into flow platforms could enable:

Safer Handling: Hydrazine derivatives can be unstable and potentially hazardous in large quantities. Flow chemistry minimizes the reaction volume at any given time, significantly improving the safety profile.

Rapid Optimization: Automated flow systems allow for the rapid screening of reaction conditions (e.g., temperature, pressure, catalyst loading) to quickly identify optimal parameters for derivatization reactions like the Fischer indole synthesis.

On-Demand Production: The ability to produce specific quantities of derivatized products as needed reduces waste and storage issues, which is particularly beneficial for creating libraries of compounds for screening purposes.

The development of robust flow chemistry protocols for this compound would represent a significant step towards its efficient and safe utilization in large-scale applications.

Exploration of Supramolecular Interactions and Self-Assembly Based on Halogen Bonding

Halogen bonding is a highly directional, non-covalent interaction between an electrophilic region on a halogen atom (the halogen bond donor) and a Lewis base (the halogen bond acceptor). dntb.gov.ua The strength of this interaction increases with the polarizability of the halogen, following the trend I > Br > Cl > F. nih.gov The presence of an iodine atom on the electron-deficient phenyl ring of this compound makes it an excellent halogen bond donor.

This capability allows for the design of complex supramolecular structures through self-assembly. Research on similar iodinated aromatic compounds has shown that halogen bonds, often in conjunction with hydrogen bonds, can direct the formation of well-defined architectures like one-dimensional chains and layered networks. nih.govbeilstein-journals.org

In the context of this compound, key interactions would include:

C–I···N/O Halogen Bonds: The iodine atom can form strong halogen bonds with nitrogen or oxygen atoms from neighboring molecules.

N–H···N/F/I Hydrogen Bonds: The hydrazine group provides hydrogen bond donors (N-H) and acceptors (the lone pairs on nitrogen), which can interact with other hydrazine groups or the halogen atoms on adjacent molecules.

The interplay between the strong, directional halogen bond from the iodine and the network of hydrogen bonds from the hydrazine group could be exploited to create highly ordered crystalline materials or functional soft materials like gels and liquid crystals. nih.gov The fluorination of the phenyl ring further enhances the electrophilic character of the iodine atom, strengthening its halogen-bonding capabilities. nih.gov

Potential in Advanced Materials Science Through Polymerization or Coordination Chemistry

The bifunctional nature of this compound makes it a compelling candidate for the synthesis of novel polymers and coordination materials.

Polymerization: The hydrazine functional group is reactive towards dicarbonyl compounds (e.g., dialdehydes or diketones). Polycondensation reactions between this compound and suitable dicarbonyl monomers could lead to the formation of polyhydrazones or polypyrazoles. These polymers would feature:

Inherent Functionality: The fluoro and iodo substituents would be regularly incorporated along the polymer backbone, imparting unique properties.

Post-Polymerization Modification: The iodine atoms on the polymer chain could serve as handles for further functionalization via cross-coupling reactions, allowing for the tuning of the material's electronic or physical properties.

Coordination Chemistry: The hydrazine moiety and the potential for the phenyl ring to engage in π-stacking or for the halogens to act as weak ligands suggest that this compound could serve as a ligand in coordination chemistry. It could coordinate with metal centers to form discrete metal complexes or extended metal-organic frameworks (MOFs). Such materials could have applications in:

Catalysis: Where the metal center acts as the catalytic site.

Sensing: Where the fluorescence or electronic properties of the material change upon binding to an analyte.

Gas Storage: Due to the porous nature of MOFs.

The heavy iodine atom could also promote phosphorescence in resulting materials, a desirable property for applications in organic light-emitting diodes (OLEDs). nih.gov

Contributions to Radiochemistry Research for Advanced Diagnostic Imaging Tracer Development

The development of radiotracers for Positron Emission Tomography (PET) is crucial for modern diagnostic medicine. PET imaging relies on detecting gamma rays emitted from the annihilation of positrons, which are released by specific radioisotopes. Fluorine-18 (¹⁸F, half-life ≈ 110 minutes) is the most widely used PET isotope due to its ideal decay properties. nih.gov

This compound is an attractive precursor for developing novel PET tracers for several reasons:

¹⁸F-Labeling: The existing fluorine atom can be replaced with ¹⁸F in the final step of a radiosynthesis. Alternatively, the molecule can be used as a building block where the stable ¹⁹F is already in place, and another part of the molecule is labeled.

Hydrazine Reactivity: The hydrazine group provides a reactive handle for bioconjugation. It can be reacted with aldehydes or ketones on biomolecules (like modified peptides or antibodies) to form stable hydrazone linkages, a reaction that can be performed under mild conditions suitable for radiolabeling. semanticscholar.org

Dual-Modality Imaging Potential: The presence of iodine allows for the potential replacement with a radioiodine isotope (e.g., ¹²³I for SPECT, ¹²⁴I for PET, or ¹²⁵I for autoradiography). This opens the door to creating imaging agents that could be used across different imaging modalities.

By modifying this compound to target specific biological markers, such as the cyclooxygenase-2 (COX-2) enzyme implicated in cancer and inflammation, it could serve as a scaffold for a new class of highly specific diagnostic imaging agents. nih.gov

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing (2-Fluoro-4-iodophenyl)hydrazine, and how can purity be ensured?

- Methodological Answer : The synthesis typically involves diazotization of 2-fluoro-4-iodoaniline followed by reduction with hydrazine hydrate. Key steps include pH control during diazotization (0–5°C, acidic conditions) to avoid byproducts. Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water mixtures) is critical. Purity can be confirmed using HPLC (C18 column, UV detection at 254 nm) and elemental analysis .

Q. How can this compound be characterized to confirm its structure and functional groups?

- Methodological Answer : Employ a combination of spectroscopic techniques:

- NMR : H and C NMR to identify aromatic protons (δ 6.5–8.0 ppm) and hydrazine NH signals (δ 3.0–5.0 ppm, broad).

- FT-IR : Stretching vibrations for N–H (3200–3400 cm) and C–I (500–600 cm).

- Mass Spectrometry : ESI-MS to confirm molecular ion peaks (e.g., [M+H] at m/z 267). X-ray crystallography can resolve crystal packing and halogen bonding patterns .

Q. What are the primary applications of this compound in organic synthesis?

- Methodological Answer : The compound is widely used to synthesize heterocycles via Fischer indole synthesis (acid-catalyzed cyclization with ketones/aldehydes) and hydrazone formation. For example, reacting with β-ketoesters yields indole derivatives, where the iodine substituent facilitates subsequent cross-coupling reactions (e.g., Suzuki-Miyaura). Optimize reaction conditions (e.g., HCl/EtOH, 80°C) to maximize yields .

Advanced Research Questions

Q. How does the electronic effect of the 2-fluoro-4-iodo substituent influence the reactivity of phenylhydrazine in catalytic cycles?

- Methodological Answer : The electron-withdrawing fluoro and iodo groups decrease electron density on the hydrazine nitrogen, altering nucleophilicity. Computational studies (DFT at B3LYP/6-31G* level) can map charge distribution and predict reaction pathways. Experimentally, compare kinetic data (e.g., rate constants for hydrazone formation) with unsubstituted phenylhydrazine to quantify electronic effects .

Q. What strategies mitigate decomposition risks during storage or high-temperature reactions involving this compound?

- Methodological Answer : Store under inert atmosphere (N) at 4°C to prevent oxidation. For thermal stability analysis, use DSC/TGA to identify decomposition onset temperatures (~150–200°C). In reactions, stabilize the compound with radical inhibitors (e.g., BHT) or conduct processes in polar aprotic solvents (DMF, DMSO) to reduce radical chain reactions .

Q. How can computational modeling guide the design of this compound derivatives for asymmetric catalysis?

- Methodological Answer : Use molecular docking (AutoDock Vina) and MD simulations to predict enantioselectivity in chiral environments. For example, model transition states in hydrazine-catalyzed carbonyl-olefin metathesis to optimize ligand geometry. Validate predictions by synthesizing derivatives with varying substituents and testing enantiomeric excess via chiral HPLC .

Q. What experimental protocols resolve contradictions in reported catalytic activity data for hydrazine derivatives?

- Methodological Answer : Standardize testing conditions (substrate concentration, solvent, temperature) and employ control experiments to isolate variables. For instance, in hydrazine-catalyzed reactions, use kinetic isotope effects (KIE) to distinguish between proton-transfer vs. radical mechanisms. Reproduce conflicting studies with in situ IR or NMR monitoring to identify intermediate discrepancies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.